(2-Oxocyclopentylidene)acetic acid (2-Oxocyclopentylidene)acetic acid
Brand Name: Vulcanchem
CAS No.: 89966-37-0
VCID: VC16006416
InChI: InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

(2-Oxocyclopentylidene)acetic acid

CAS No.: 89966-37-0

Cat. No.: VC16006416

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(2-Oxocyclopentylidene)acetic acid - 89966-37-0

Specification

CAS No. 89966-37-0
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name 2-(2-oxocyclopentylidene)acetic acid
Standard InChI InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10)
Standard InChI Key ROZKWSXOOCRCTF-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC(=O)O)C(=O)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(2-Oxocyclopentylidene)acetic acid is systematically named 2-(2-oxocyclopentylidene)acetic acid under IUPAC guidelines . Its structure comprises a cyclopentane ring fused with a ketone group at the 2-position and an acetic acid moiety linked via a methylidene bridge. The compound exists in multiple stereoisomeric forms, though the (E)-isomer is the most commonly reported configuration .

Table 1: Key Identifiers of (2-Oxocyclopentylidene)acetic Acid

PropertyValueSource
CAS Registry Number91747-26-1, 89966-37-0PubChem
Molecular FormulaC7H8O3\text{C}_7\text{H}_8\text{O}_3PubChem
Molecular Weight140.14 g/molPubChem
SMILES NotationC1CC(=CC(=O)O)C(=O)C1PubChem
InChI KeyROZKWSXOOCRCTF-UHFFFAOYSA-NPubChem

Structural and Electronic Features

The molecule’s cyclopentane ring adopts a non-planar conformation, with the ketone group at C2 inducing partial ring strain. The acetic acid substituent introduces polarity, as evidenced by a topological polar surface area (TPSA) of 54.4 Ų . Density functional theory (DFT) calculations suggest that the conjugated system between the cyclopentylidene group and the carboxylic acid enhances resonance stabilization, influencing reactivity in nucleophilic addition and cycloaddition reactions .

Synthesis and Synthetic Challenges

Reported Synthetic Routes

While direct synthesis methods for (2-oxocyclopentylidene)acetic acid are sparsely documented in publicly available literature, analogous compounds provide insight into plausible strategies. A common approach involves the condensation of cyclopentanone derivatives with malonic acid or its esters under acidic or basic conditions . For example:

  • Knoevenagel Condensation: Cyclopentanone reacts with malonic acid in the presence of pyridine to form the methylidene bridge .

  • Oxidative Decarboxylation: Substituted cyclopentene carboxylic acids may undergo oxidation to introduce the ketone moiety .

Yield Optimization and Challenges

Key challenges in synthesizing (2-oxocyclopentylidene)acetic acid include:

  • Steric Hindrance: The cyclopentane ring limits accessibility for reagents, often reducing reaction efficiency.

  • Isomer Control: Ensuring stereochemical purity requires precise temperature and catalyst selection .

  • Purification Difficulties: The compound’s polarity complicates isolation via conventional chromatography.

Physicochemical and Computational Properties

Experimental and Predicted Data

PubChem’s computed properties provide a foundation for understanding the compound’s behavior:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP30.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1
Topological Polar Surface Area54.4 Ų

Solubility and Stability

The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in non-polar media. Stability studies indicate susceptibility to thermal decarboxylation above 150°C and photodegradation under UV light .

Related Compounds and Analogues

Structurally Similar Molecules

The following analogues highlight modifications that alter reactivity and bioactivity:

Table 3: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Differences
2-(3-Oxocyclopentyl)acetic acidC7H10O3\text{C}_7\text{H}_{10}\text{O}_3Ketone position (C3 vs. C2)
Cyclopentanecarboxylic acidC6H10O2\text{C}_6\text{H}_{10}\text{O}_2Lacks conjugated ketone
2-Oxobutanoic acidC4H6O3\text{C}_4\text{H}_6\text{O}_3Shorter carbon chain

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Impact: The biological implications of (E)- vs. (Z)-isomerism remain unexplored.

  • Mechanistic Studies: Detailed kinetic analyses of its reactions are needed to optimize synthetic utility.

  • In Vivo Toxicity: No preclinical data exist to evaluate its safety profile.

Recommended Studies

  • Crystallography: X-ray diffraction could resolve ambiguities in bond angles and conformations.

  • High-Throughput Screening: Testing against the NCI60 panel may reveal anticancer potential.

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